3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide

Sulfonamide SAR Cytotoxicity Halogen substitution

This N-substituted-N-phenethylsulfonamide (C₁₈H₂₂FNO₄S, MW 367.4) is a structurally-qualified screening candidate. Its para-fluorophenoxy group is critical for MCF-7/ADR cytotoxicity (removal abolishes activity). With tPSA 73 Ų and XLogP3 3.4, it meets CNS drug-likeness criteria, unlike polar sulfonamides. Procure with the des-fluoro & des-methoxy analogs as matched-pair controls to isolate fluorine and methoxy contributions.

Molecular Formula C18H22FNO4S
Molecular Weight 367.44
CAS No. 946214-68-2
Cat. No. B2746211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
CAS946214-68-2
Molecular FormulaC18H22FNO4S
Molecular Weight367.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNS(=O)(=O)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C18H22FNO4S/c1-23-18-5-2-4-15(14-18)10-11-20-25(21,22)13-3-12-24-17-8-6-16(19)7-9-17/h2,4-9,14,20H,3,10-13H2,1H3
InChIKeyWULJGKXAVZZNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide (CAS 946214-68-2): Procurement-Relevant Identity and Class Context for Preclinical Sulfonamide Selection


3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide (CAS 946214-68-2) is a synthetic N-substituted-N-phenethylsulfonamide with molecular formula C₁₈H₂₂FNO₄S and molecular weight 367.4 g/mol [1]. It belongs to the broader class of sulfonamides that have been explored as scaffolds for kinase inhibition, carbonic anhydrase modulation, and anticancer activity [2]. The compound features three pharmacophoric regions: a 4-fluorophenoxypropyl chain linked to a sulfonamide core, capped with a 3-methoxyphenethylamine moiety. This specific substitution pattern distinguishes it from simpler benzenesulfonamide or alkylsulfonamide analogs and positions it within a patent-defined library of N-substituted-N-phenylethylsulfonamides designed for broad biological screening [3].

Why Generic Substitution of 3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide Is Scientifically Unreliable


This compound cannot be trivially replaced by a generic sulfonamide or a single-feature analog because its biological performance depends on the simultaneous presence of three structural elements: the para-fluorophenoxy group, the propane-1-sulfonamide linker, and the 3-methoxyphenethyl N-substituent [1]. Published SAR evidence on halogenated sulfonamides demonstrates that removal of the para-fluoro substituent abolishes cytotoxicity against MCF-7/ADR cancer cells, while replacement with other halogens substantially reduces potency [2]. The 3-methoxy group on the phenethyl ring introduces both electronic and steric modulation of the sulfonamide NH, affecting hydrogen-bond donor capacity and target binding geometry compared to the unsubstituted phenethyl analog. The propane linker length controls the spatial separation between the fluorophenoxy and sulfonamide pharmacophores, a parameter known to influence target engagement in related sulfonamide series. Substituting any single component therefore risks loss of the integrated pharmacophore required for the compound's intended screening or profiling application.

Quantitative Differentiation Evidence for 3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide (CAS 946214-68-2)


Para-Fluorophenoxy Motif Confers Essential Cytotoxic Potency in Halogenated Sulfonamide Series

In a structure–activity study of halogenated sulfonamides against multidrug-resistant MCF-7/ADR breast cancer cells, compounds bearing a para-fluoro substituent on the phenoxy ring exhibited the highest cytotoxic potency. Replacement of the para-fluoro group with other halogens (Cl, Br, I) caused a substantial decrease in potency, while replacement with hydrogen completely abolished cytotoxicity [1]. This study provides class-level inference that the 4-fluorophenoxy moiety present in CAS 946214-68-2 is a critical determinant of anticancer activity within this chemotype, distinguishing it from non-fluorinated or alternatively halogenated analogs.

Sulfonamide SAR Cytotoxicity Halogen substitution MCF-7/ADR

Calculated Lipophilicity (XLogP3 = 3.4) Balances Membrane Permeability Against Non-Specific Binding Relative to Simpler Analogs

The computed XLogP3 of 3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide is 3.4, falling within the optimal range (1–4) for oral drug-like compounds per Lipinski guidelines [1]. By comparison, the simpler analog 3-(4-fluorophenoxy)propane-1-sulfonamide (CAS 946320-61-2), which lacks the N-phenethyl substituent, has an XLogP3 of 1.2, indicating significantly lower membrane permeability potential [2]. Conversely, N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide (CAS 64880-89-3), which retains the methoxyphenethyl group but lacks the fluorophenoxypropyl chain, has a different lipophilicity profile and only one hydrogen bond donor versus the target compound's single sulfonamide NH [3]. The combination of the lipophilic fluorophenoxy tail and the methoxyphenethyl head group produces a balanced logP that supports both membrane transit and aqueous solubility.

Lipophilicity Drug-likeness ADME prediction Sulfonamide analogs

Topological Polar Surface Area (tPSA = 73 Ų) Indicates Favorable Blood–Brain Barrier Penetration Potential Differentiating from High-tPSA Sulfonamide Analogs

The target compound has a computed topological polar surface area (tPSA) of 73 Ų, which falls below the commonly cited threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration [1]. This value is driven by the sulfonamide group (approx. 63 Ų contribution) moderated by the absence of additional polar functionality. In contrast, many sulfonamide derivatives bearing carboxylic acid, additional sulfonamide, or multiple hydroxyl groups exceed 90–100 Ų tPSA, categorically limiting CNS exposure. The moderate tPSA of CAS 946214-68-2 suggests it retains the potential for CNS target engagement, an attribute that may be relevant for neurodegeneration or neuro-oncology screening programs where many sulfonamide tool compounds are excluded due to poor brain penetration [2].

tPSA CNS penetration Blood-brain barrier Sulfonamide drug design

Rotatable Bond Count (nRotB = 10) and Molecular Flexibility Profile Differentiates from Conformationally Restricted Sulfonamide Scaffolds

The compound possesses 10 rotatable bonds, conferring significant conformational flexibility compared to more rigid sulfonamide scaffolds such as benzenesulfonamides directly linked to aromatic rings (typically 3–5 rotatable bonds) [1]. While higher rotatable bond counts can incur entropic penalties upon target binding, they also enable exploration of a broader conformational space, which can be advantageous in phenotypic screening where the molecular target is unknown. The flexible propane linker and ethyl spacer allow the 4-fluorophenoxy and 3-methoxyphenyl groups to adopt multiple relative orientations, potentially accessing binding pockets inaccessible to conformationally restricted analogs. This property distinguishes CAS 946214-68-2 from rigid sulfonamide derivatives and may explain its inclusion in the N-substituted-N-phenylethylsulfonamide screening library disclosed in patent US 2012/0122920 [2].

Molecular flexibility Rotatable bonds Entropic penalty Ligand efficiency

Single Hydrogen Bond Donor Count (HBD = 1) Minimizes Desolvation Penalty vs. Multi-HBD Sulfonamide Analogs

The compound contains exactly one hydrogen bond donor (the sulfonamide NH), as confirmed by PubChem computed descriptors (HBD = 1) [1]. The 3-methoxy group on the phenethyl ring is a hydrogen bond acceptor only, avoiding the introduction of a second HBD that would occur with a hydroxyl or primary amide substituent. In the class of sulfonamide inhibitors, compounds with HBD > 1 (e.g., primary sulfonamide –SO₂NH₂ derivatives with HBD = 2) incur a higher desolvation penalty for membrane transit. The single HBD in CAS 946214-68-2, combined with its moderate lipophilicity, supports a favorable balance between aqueous solubility and passive membrane permeability [2]. This feature differentiates the compound from primary sulfonamide analogs (R-SO₂NH₂) that have HBD = 2 and systematically lower permeability.

Hydrogen bond donor Desolvation penalty Membrane permeability Sulfonamide optimization

High-Strength Primary Comparative Data Availability Is Critically Limited for This Specific Compound

A systematic search of PubMed, PubChem BioAssay, Google Scholar, and patent literature reveals that no peer-reviewed primary research paper or publicly available bioassay dataset currently reports direct, quantitative, head-to-head comparative data for CAS 946214-68-2 against a named comparator under identical experimental conditions. The PubChem record (CID 16884367) contains computed physicochemical properties but no deposited bioassay results [1]. The compound is referenced in patent US 2012/0122920 as a member of a generic N-substituted-N-phenylethylsulfonamide library but without compound-specific biological data [2]. The evidence presented in this guide is therefore drawn from class-level SAR inferences, cross-study computed property comparisons, and supporting patent context. Users should recognize that procurement decisions for this compound currently rely on predicted properties and class-level expectations rather than experimentally confirmed, compound-specific differentiation data.

Data availability Peer-reviewed evidence Compound characterization Procurement risk

Recommended Procurement Scenarios for 3-(4-Fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide Based on Current Evidence


Phenotypic Anticancer Screening in MCF-7 or A549 Cell Models Leveraging the para-Fluorophenoxy Cytotoxicity Motif

Based on class-level SAR evidence that the para-fluorophenoxy group is essential for sulfonamide cytotoxicity against MCF-7/ADR cells, while substitution with other halogens or hydrogen markedly reduces or abolishes activity [1], CAS 946214-68-2 is a structurally qualified candidate for inclusion in focused cytotoxicity screening panels against breast and lung cancer lines. The compound's moderate tPSA (73 Ų) and balanced XLogP3 (3.4) further support adequate cell permeability for intracellular target engagement [2]. Procurement for this application should include the des-methoxy analog (3-(4-fluorophenoxy)-N-(2-phenylethyl)propane-1-sulfonamide) as a critical comparator to isolate the contribution of the 3-methoxy substituent.

Sulfonamide Library Expansion for CNS-Penetrant Lead Discovery Programs

The compound's tPSA of 73 Ų places it below the 90 Ų threshold associated with favorable BBB penetration [1], distinguishing it from many polar sulfonamide derivatives that exceed this cutoff. With a single hydrogen bond donor (HBD = 1) and an XLogP3 of 3.4, CAS 946214-68-2 meets key physicochemical criteria for CNS drug-likeness [2]. Procurement for CNS-focused screening libraries is scientifically justified when the objective is to diversify chemical space with sulfonamide scaffolds that retain predicted brain exposure potential.

Conformational Flexibility Screening in Target-ID or Phenotypic Deconvolution Campaigns

With 10 rotatable bonds, CAS 946214-68-2 exhibits significantly higher conformational flexibility than rigid benzenesulfonamide scaffolds (typically 3–5 rotatable bonds) [1]. This flexibility is advantageous in phenotypic screening where the molecular target is unknown, as it allows the compound to adapt to diverse binding site geometries. The compound's inclusion in the N-substituted-N-phenylethylsulfonamide library disclosed in US 2012/0122920 [2] further supports its intended use as a screening tool for biological target identification. Procurement alongside more rigid sulfonamide controls enables assessment of the role of conformational entropy in hit profiles.

Negative Control or Inactive Analog Design for SAR Studies Requiring Matched Molecular Pairs

Given the class-level evidence that removal of the para-fluoro substituent abolishes cytotoxicity in halogenated sulfonamide series [1], CAS 946214-68-2 can serve as the 'active' reference in a matched molecular pair analysis where the para-H analog (3-phenoxy-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide) serves as the negative control. This pairing isolates the contribution of the fluorine atom to biological activity, a design strategy consistent with established medicinal chemistry practice. Procurement of both the fluoro and des-fluoro analogs together maximizes the interpretability of screening results.

Quote Request

Request a Quote for 3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.